2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid
Description
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a nitro group at the 3-position and a carbamoyl-linked 5-methyl-1,3,4-thiadiazol-2-yl moiety at the 2-position. The thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, contributes to its electron-deficient aromatic character, while the nitro group enhances acidity and influences electronic interactions.
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5S/c1-5-13-14-11(21-5)12-9(16)8-6(10(17)18)3-2-4-7(8)15(19)20/h2-4H,1H3,(H,17,18)(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNCRIKYOANON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
The 5-methyl-1,3,4-thiadiazole moiety is a critical intermediate. A highly efficient method for its synthesis is described in the patent CN103936691A, which utilizes a solid-phase reaction between thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅).
Reaction Mechanism and Conditions
Thiosemicarbazide reacts with acetic acid (CH₃COOH) in the presence of PCl₅ to form 2-amino-5-methyl-1,3,4-thiadiazole via cyclodehydration. The reaction proceeds under solvent-free conditions at room temperature, with a molar ratio of 1:1:1 (thiosemicarbazide:acetic acid:PCl₅). Grinding the reactants ensures homogeneity, and the crude product is basified to pH 8–8.2 using sodium hydroxide, followed by recrystallization from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 91–93% |
| Reaction Time | 30–60 minutes |
| Purification | Recrystallization (EtOH) |
This method is advantageous due to its short reaction time, minimal equipment requirements, and avoidance of toxic solvents.
Synthesis of 3-Nitrobenzoyl Chloride
The 3-nitrobenzoic acid derivative must be activated for coupling. Conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
Procedure
3-Nitrobenzoic acid is refluxed with excess SOCl₂ (2–3 equivalents) in anhydrous dichloromethane (DCM) for 4–6 hours. The mixture is then concentrated under reduced pressure to yield 3-nitrobenzoyl chloride as a yellow solid.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Temperature | 60–70°C (reflux) |
| Purity | ≥95% (by ¹H NMR) |
Coupling of 2-Amino-5-methyl-1,3,4-thiadiazole with 3-Nitrobenzoyl Chloride
The final step involves forming the carbamoyl linkage between the thiadiazole amine and the benzoyl chloride. Two methods are prevalent:
Schotten-Baumann Reaction
The amine is reacted with 3-nitrobenzoyl chloride in a biphasic system (water:DCM) with sodium hydroxide as a base. This method is cost-effective but may require stringent pH control.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Reaction Time | 2–4 hours |
| Purification | Column chromatography |
HATU-Mediated Coupling
A more efficient approach employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. The reaction is conducted in DCM with triethylamine (TEA) as a base, yielding higher purity.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 90–93% |
| Reaction Time | 12–16 hours (overnight) |
| Purification | Silica gel chromatography |
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each coupling method:
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 75–80% | 90–92% | Low | Moderate |
| HATU-Mediated | 90–93% | 95–98% | High | High |
The HATU method is preferred for laboratory-scale synthesis due to superior yields, while the Schotten-Baumann method remains viable for industrial applications where cost is a constraint.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Condensation: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, dimethyl sulfoxide, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Schiff Bases: Condensation with aldehydes or ketones results in Schiff bases.
Scientific Research Applications
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Agriculture: Thiadiazole derivatives are known for their fungicidal and herbicidal properties.
Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring can also interact with enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally analogous molecules from recent literature and pharmacopeial sources:
Key Observations
Thiadiazole vs. Thiazole Derivatives :
- The target compound’s 1,3,4-thiadiazole ring (two nitrogens, one sulfur) is more electron-deficient than the thiazole derivatives in Pharmacopeial Forum compounds (one nitrogen, one sulfur). This difference may influence binding to electron-rich enzyme active sites, such as those in bacterial efflux pumps or dihydrofolate reductase .
- Thiazole derivatives with carbamate groups (e.g., PF 43(1) compounds) exhibit larger molecular frameworks, suggesting applications in targeting complex enzymes like proteases, whereas the target compound’s compact structure may favor solubility and membrane permeability .
The nitro group in the target compound distinguishes it from hydroxypyrimidine or isoxazole analogs, conferring stronger electron-withdrawing effects and lower pKa (~1.5–2.5 vs. ~4–5 for carboxylic acids without nitro substitution) .
Biological Activity Trends :
- Thiadiazole-containing compounds are frequently associated with antimicrobial activity. For example, sulfonamide-thiadiazole hybrids demonstrate potent inhibition of E. coli DNA gyrase. The target compound’s nitro group may synergize with the thiadiazole to disrupt bacterial redox systems .
- In contrast, thiazole-carbamate derivatives (PF 43(1)) with hydroperoxy groups might act as prodrugs, releasing reactive oxygen species upon metabolic activation .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s nitrobenzoic acid moiety simplifies purification via acid-base extraction, unlike more complex derivatives (e.g., PF 43(1) compounds), which require specialized chromatography .
- Thermodynamic Stability : Computational studies suggest that the 5-methyl group on the thiadiazole ring stabilizes the molecule by ~3 kcal/mol compared to unmethylated analogs, reducing susceptibility to metabolic oxidation .
- Data Gaps : Experimental data on the target compound’s solubility, bioavailability, and specific biological targets are absent in the reviewed literature, highlighting a need for further pharmacological profiling.
Biological Activity
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is a compound that incorporates a thiadiazole ring, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a 3-nitrobenzoic acid moiety linked to a thiadiazole derivative. The presence of the thiadiazole ring enhances its biological activity due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The thiadiazole ring can inhibit enzyme activity or modulate receptor functions, which may disrupt critical biological processes such as DNA replication and protein synthesis.
Anticancer Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, studies have reported that derivatives of thiadiazole show cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most active derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (mmol/L) |
|---|---|---|
| This compound | MCF-7 | 0.084 ± 0.020 |
| This compound | A549 | 0.034 ± 0.008 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring enhances the compound’s ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancers:
- Anticancer Study : A study conducted on novel thiadiazole derivatives showed promising results against MCF-7 and A549 cell lines. The compounds were evaluated for their cytotoxicity using standard assays, revealing significant inhibition of cell proliferation .
- Antimicrobial Evaluation : Another study assessed the antimicrobial potential of several thiadiazole derivatives against Escherichia coli and Staphylococcus aureus, reporting notable zones of inhibition at concentrations as low as 500 µg/disk .
Comparative Analysis with Related Compounds
Thiadiazole derivatives are often compared with other heterocyclic compounds due to their similar structural features but distinct biological activities. The following table summarizes some key similarities and differences:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| 1,2,4-Thiadiazole Derivatives | Antiviral, Antifungal | Broad spectrum but less potent than 1,3,4-thiadiazoles |
| 1,3,4-Thiadiazole Derivatives | Anticancer, Antimicrobial | Higher potency and better selectivity |
| Benzothiadiazoles | Cardiovascular effects | Different therapeutic applications |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid to improve yield and purity?
- Methodology :
- Step 1 : Use a multi-step protocol starting with 5-methyl-1,3,4-thiadiazol-2-amine and 3-nitrobenzoyl chloride. Optimize coupling reactions (e.g., carbodiimide-mediated amidation) with stoichiometric control to minimize side products .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95% purity threshold) .
- Step 3 : Characterize the final product using - and -NMR to verify the carbamoyl linkage and nitro group positioning. Compare spectral data with structurally analogous thiadiazole derivatives (e.g., shifts at δ 8.2–8.5 ppm for aromatic protons) .
Q. What analytical techniques are critical for characterizing structural features of this compound?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for the thiadiazole ring (δ 7.5–8.5 ppm) and nitro group (electron-withdrawing effects on adjacent protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of NO group at m/z 46) .
- X-ray Crystallography : Resolve bond angles (e.g., C–N–C in thiadiazole ~120°) and intermolecular interactions (e.g., hydrogen bonding between carbamoyl and benzoic acid groups) .
Q. What biological activity mechanisms are hypothesized for this compound, and how can they be tested?
- Mechanistic Hypotheses :
- Antimicrobial Activity : Likely via inhibition of bacterial dihydrofolate reductase (DHFR). Test using E. coli DHFR inhibition assays (IC determination) and compare with reference inhibitors like trimethoprim .
- Anti-inflammatory Potential : Screen via COX-2 enzyme inhibition assays (ELISA) and measure prostaglandin E (PGE) suppression in macrophage cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Approach :
- Source Validation : Cross-check synthesis protocols for impurities (e.g., unreacted nitrobenzoyl chloride) using TLC and elemental analysis .
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic differences .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in thiadiazole derivatives?
- SAR Workflow :
- Step 1 : Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy or halogens) .
- Step 2 : Test bioactivity in parallel assays (e.g., antimicrobial, cytotoxicity). For example, 5-methyl substitution on thiadiazole enhances lipophilicity and membrane penetration .
- Step 3 : Use QSAR modeling (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters with activity trends .
Q. How can computational modeling predict interaction modes with target enzymes?
- Protocol :
- Docking Studies : Use AutoDock Vina to model binding to DHFR. Set grid parameters around the active site (coordinates from PDB: 1RA2) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2.0 Å acceptable) .
- Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA to rank derivatives .
Q. What experimental designs are optimal for studying environmental degradation pathways?
- Design :
- Hydrolysis Studies : Incubate the compound in buffers (pH 3–10) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., nitro group reduction to amine) .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using first-order kinetics .
- Ecotoxicology : Assess toxicity in Daphnia magna (LC) and soil microorganisms (respiration inhibition) .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Methods :
- Checkerboard Assays : Combine with antibiotics (e.g., ciprofloxacin) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration index (FICI ≤ 0.5 indicates synergy) .
- Transcriptomics : Use RNA-seq to identify upregulated/downregulated pathways in bacterial pathogens during co-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
